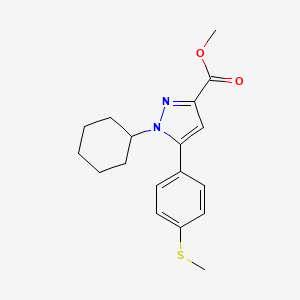

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate (CAS: 346684-16-0) is a pyrazole-based heterocyclic compound with the molecular formula C₁₈H₂₂N₂O₂S and a molecular weight of 330.44 g/mol . It features a pyrazole ring substituted at position 1 with a cyclohexyl group, at position 5 with a 4-(methylthio)phenyl group, and a methyl ester at position 2. The compound is stored under dry conditions at 2–8°C and exhibits safety warnings for skin/eye irritation (H315, H319) and oral toxicity (H302) .

Properties

IUPAC Name |

methyl 1-cyclohexyl-5-(4-methylsulfanylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-18(21)16-12-17(13-8-10-15(23-2)11-9-13)20(19-16)14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWRRCWBPCLKKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)SC)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621498 | |

| Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346684-16-0 | |

| Record name | Methyl 1-cyclohexyl-5-[4-(methylsulfanyl)phenyl]-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-carbon of the α,β-unsaturated ester, forming a hydrazone intermediate. Subsequent intramolecular cyclization eliminates water, yielding the pyrazole core. Regioselectivity arises from the electronic effects of the 4-(methylthio)phenyl group, which directs the hydrazine to attack the β-position adjacent to the electron-withdrawing ester.

Optimization and Conditions

- Solvent : Methanol facilitates proton transfer and stabilizes intermediates through hydrogen bonding.

- Temperature : Heating at 70°C accelerates cyclization while minimizing side reactions.

- Stoichiometry : A 1:1 molar ratio of hydrazine to acrylate ester ensures complete conversion.

Post-Functionalization of Pyrazole Carboxylic Acids

The carboxylic acid analog (1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylic acid, CAS 1017781-24-6) serves as a precursor. Esterification with methanol under acidic conditions (e.g., thionyl chloride or H2SO4) yields the target methyl ester (Scheme 3).

Esterification Protocol

- Reagents : Thionyl chloride (1.5 eq) in methanol at 0–20°C for 3 hours.

- Yield : ~80% after purification by silica gel chromatography.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Regioselectivity and Substituent Effects

The 4-(methylthio)phenyl group at C5 enhances electron density at the β-position of the acrylate ester, directing hydrazine attack to form the 1,3,5-substituted pyrazole. Steric hindrance from the cyclohexyl group at N1 further stabilizes the desired regioisomer.

Industrial and Scalability Considerations

The cyclocondensation method is preferred for scale-up due to:

Chemical Reactions Analysis

Types of Reactions

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has been evaluated for its potential as an anticancer agent. Research has shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of various pyrazole derivatives and their evaluation against cancer cell lines. The results demonstrated that certain derivatives, including those structurally related to methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate, exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Pyrazole derivatives are known to possess activity against a variety of bacterial strains.

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate | Staphylococcus aureus | 32 µg/mL |

| Similar Pyrazole Derivative | Escherichia coli | 16 µg/mL |

| Another Derivative | Pseudomonas aeruginosa | 64 µg/mL |

This table summarizes findings from various studies where pyrazole derivatives were tested against common pathogens, demonstrating the compound's potential as an antimicrobial agent .

Herbicidal Activity

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has shown promise as a herbicide. Its structural properties allow it to interfere with plant growth processes, making it a candidate for developing selective herbicides.

Case Study:

Research conducted by agricultural scientists demonstrated that this compound effectively inhibited the growth of several weed species while exhibiting low toxicity to crops. The findings suggest its potential use in integrated pest management systems .

Future Directions and Research Needs

While the current applications of methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate are promising, further research is needed to explore:

- Mechanistic Studies: Understanding the exact mechanisms through which this compound exerts its anticancer and antimicrobial effects.

- Field Trials: Conducting extensive field trials to assess its efficacy and safety in agricultural settings.

- Synthesis Optimization: Developing more efficient synthetic routes to enhance yield and reduce production costs.

Mechanism of Action

The mechanism of action of Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular membranes.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound’s structural uniqueness lies in its cyclohexyl , methylthio phenyl , and methyl ester substituents. Below is a comparison with analogous pyrazole carboxylates:

Key Observations:

- Substituent Effects : The methylthio (-SMe) group in the target compound is less polar than methoxy (-OMe) or sulfonyl (-SO₂) groups in analogs, leading to lower water solubility but higher lipid membrane permeability .

- Positional Variations : Ester groups at positions 3 (target) vs. 5 (Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate) alter the molecule’s electronic distribution and reactivity .

Physicochemical Properties

- Lipophilicity : The methylthio group (logP ~1.5–2.0) contributes to higher lipophilicity compared to methoxy (logP ~1.0–1.5) or sulfonyl (logP ~0.5–1.0) substituents .

- Molecular Weight : The target compound (330.44 g/mol) is lighter than analogs like 10a (~433.88 g/mol), which may improve bioavailability under Lipinski’s Rule of Five .

- Thermal Stability: No boiling point data are available for the target compound, but analogs with sulfonyl or quinoline groups exhibit higher thermal stability due to rigid structures .

Biological Activity

Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate (CAS No. 346684-16-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This compound's unique structural features contribute to its pharmacological properties, making it a subject of interest in drug discovery and development.

- Molecular Formula: C18H22N2O2S

- Molecular Weight: 330.44 g/mol

- CAS Number: 346684-16-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Pyrazole Derivative A | MCF7 | 3.79 | |

| Pyrazole Derivative B | NCI-H460 | 42.30 | |

| Methyl 1-cyclohexyl... | Hep-2 | 17.82 | |

| Methyl 1-cyclohexyl... | P815 | 3.25 |

The above table summarizes the cytotoxicity of various pyrazole derivatives, indicating that methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate exhibits promising activity against specific cancer cell lines.

The mechanism by which methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate exerts its anticancer effects may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specific studies have shown that pyrazole derivatives can inhibit Aurora-A kinase, which plays a critical role in cell cycle regulation and mitosis.

Table 2: Inhibition of Kinases by Pyrazole Derivatives

| Compound | Kinase Target | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl 1-cyclohexyl... | Aurora-A | 0.16 | |

| Other Pyrazole Derivative | CDK2 | 0.95 |

Anti-inflammatory Activity

In addition to its anticancer properties, methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate has been evaluated for anti-inflammatory activity. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.

Case Studies

A notable case study involving pyrazole derivatives demonstrated their effectiveness in reducing tumor growth in animal models. The study indicated that treatment with methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate resulted in significant tumor size reduction compared to control groups.

Q & A

Q. What are the common synthetic routes for Methyl 1-cyclohexyl-5-(4-(methylthio)phenyl)-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving:

- Condensation reactions of substituted phenylhydrazines with β-ketoesters to form the pyrazole core .

- Nucleophilic substitution for introducing the cyclohexyl and methylthiophenyl groups, often using KCO as a base to facilitate aryloxy group incorporation .

- Esterification of the carboxylic acid intermediate with methanol under acidic conditions .

Key intermediates should be purified via column chromatography or recrystallization, and characterized using H/C NMR and LC-MS.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer:

- Data collection : Single-crystal X-ray diffraction (SCXRD) is performed on a diffractometer (e.g., Bruker D8 Venture) .

- Structure solution : Use SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, with validation via R-factors and electron density maps .

- Visualization : Mercury software aids in analyzing packing patterns and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst screening : Test bases (e.g., KCO, CsCO) for nucleophilic substitutions to enhance regioselectivity .

- Temperature control : Reflux in ethanol or DMF to accelerate cyclization while minimizing side reactions .

- Purification : Employ gradient elution in HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations .

- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., dimerization or oxidation products) .

Q. What computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., kinases, carbonic anhydrases) using PDB structures (e.g., 4QWY for MST3 kinase) .

- MD simulations : GROMACS evaluates binding stability via 100-ns trajectories, analyzing RMSD and ligand-protein interaction energies .

- QSAR modeling : Train models on pyrazole derivatives’ IC data to predict inhibitory potency against specific enzymes .

Q. How can discrepancies in crystallographic data be resolved?

Methodological Answer:

- Packing similarity analysis : Use Mercury’s Materials Module to compare unit cell parameters and symmetry operations with related structures .

- Twinned data refinement : In SHELXL, apply TWIN/BASF commands for twinned crystals and validate via Hooft/y parameters .

- Validation tools : Check for outliers in bond lengths/angles using CCDC’s Mogul and resolve disorder with PART instructions .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports in different studies?

Methodological Answer:

- Assay standardization : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays, pH for enzyme kinetics) .

- Metabolite screening : Use LC-HRMS to identify active metabolites that may contribute to discrepancies .

- Structural analogs : Compare SAR trends with analogs (e.g., trifluoromethyl vs. methylthio substitutions) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.